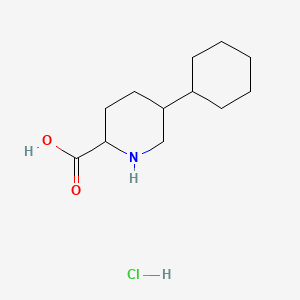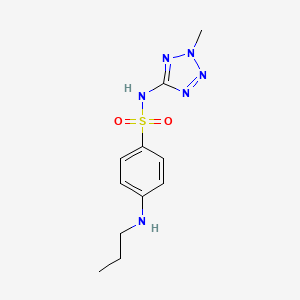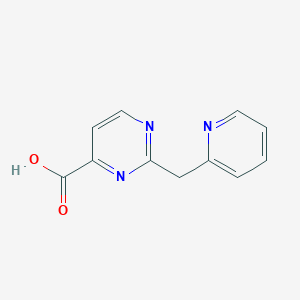
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methoxy groups attached to the pyridine ring and a trifluoromethyl ketone group
准备方法
The synthesis of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxypyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Reaction Mechanism: The trifluoroacetic anhydride reacts with the 2,5-dimethoxypyridine to form the desired trifluoromethyl ketone product.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
化学反应分析
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The trifluoromethyl ketone group can undergo hydrolysis in the presence of aqueous acids or bases, leading to the formation of carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and materials. It is also used in the production of advanced polymers and coatings.
作用机制
The mechanism of action of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl ketone group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions. The methoxy groups on the pyridine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall bioactivity.
相似化合物的比较
1-(2,5-Dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
2,5-Dimethoxypyridine: This compound lacks the trifluoromethyl ketone group and has different chemical properties and reactivity.
1-(2,5-Dimethoxypyridin-4-yl)ethanone: This compound has an ethanone group instead of a trifluoromethyl ketone group, resulting in different chemical behavior and applications.
1-(2,5-Dimethoxypyridin-4-yl)-2,2-dimethylpropan-1-ol:
The uniqueness of 1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-4-13-7(16-2)3-5(6)8(14)9(10,11)12/h3-4H,1-2H3 |
InChI 键 |
NVCSPNSHVDZNSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)C(=O)C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)




![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)

